molecular formula C12H23Cl B1610641 2-Chloro-1-dodecene CAS No. 93342-75-7

2-Chloro-1-dodecene

Cat. No. B1610641
CAS RN: 93342-75-7
M. Wt: 202.76 g/mol
InChI Key: DMYODEUBDTWIJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-1-dodecene is not explicitly mentioned in the search results. However, a related compound, 1-Dodecene, can be synthesized by reacting with benzene using various acid catalysts2. The synthesis of 2-Chloro-1-dodecene might involve similar reactions, but with the addition of a chlorination step.



Molecular Structure Analysis

The InChI code for 2-Chloro-1-dodecene is 1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H31. This indicates that the molecule consists of a chain of 12 carbon atoms, with a chlorine atom attached to the second carbon atom.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-1-dodecene are not available in the search results. However, alkenes like 1-Dodecene generally undergo reactions such as electrophilic addition and oxidation3. It’s plausible that 2-Chloro-1-dodecene would behave similarly in chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-dodecene are not explicitly mentioned in the search results. However, the related compound 1-Dodecene has a vapor density of 5.8 (vs air), a vapor pressure of 0.2 mmHg at 20 °C, a boiling point of 214-216 °C, a melting point of -35 °C, and a density of 0.758 g/mL at 20 °C2. It’s plausible that 2-Chloro-1-dodecene would have similar properties, but further research would be needed to confirm this.


Safety And Hazards

Specific safety and hazard information for 2-Chloro-1-dodecene is not available in the search results. However, safety data sheets for related compounds suggest that they can be flammable and may cause skin and eye irritation56. It’s recommended to handle such compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of 2-Chloro-1-dodecene are not explicitly mentioned in the search results. However, given its structural similarity to other alkenes, it could potentially be used in a variety of chemical reactions and processes, such as the synthesis of other organic compounds. Further research would be needed to explore these possibilities.


Please note that while I strive to provide accurate and up-to-date information, this analysis is based on the search results available and may not cover all aspects of 2-Chloro-1-dodecene. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-chlorododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYODEUBDTWIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535728
Record name 2-Chlorododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-dodecene

CAS RN

93342-75-7
Record name 2-Chlorododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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